molecular formula C25H20N4O5S B2671897 4-benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 413593-57-4

4-benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide

Cat. No.: B2671897
CAS No.: 413593-57-4
M. Wt: 488.52
InChI Key: FKCIEVODWCKQQV-UHFFFAOYSA-N
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Description

4-Benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide is a complex organic compound with the molecular formula C25H20N4O5S. This compound is characterized by its intricate structure, which includes a benzamide group, a methoxypyrazinyl sulfamoyl group, and a benzoyl group. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide typically involves multi-step organic reactions. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product in its purest form.

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

4-Benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide has found applications in various scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound is utilized in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 4-Benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Benzamide derivatives

  • Sulfonamide-based molecules

  • Pyrazinyl-containing compounds

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Properties

IUPAC Name

4-benzoyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5S/c1-34-25-23(26-15-16-27-25)29-35(32,33)21-13-11-20(12-14-21)28-24(31)19-9-7-18(8-10-19)22(30)17-5-3-2-4-6-17/h2-16H,1H3,(H,26,29)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCIEVODWCKQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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